1-(4-Chlorophenyl)-3-(3-methylpyridin-2-yl)urea
CAS No.: 5250-80-6
Cat. No.: VC10996858
Molecular Formula: C13H12ClN3O
Molecular Weight: 261.70 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 5250-80-6 |
---|---|
Molecular Formula | C13H12ClN3O |
Molecular Weight | 261.70 g/mol |
IUPAC Name | 1-(4-chlorophenyl)-3-(3-methylpyridin-2-yl)urea |
Standard InChI | InChI=1S/C13H12ClN3O/c1-9-3-2-8-15-12(9)17-13(18)16-11-6-4-10(14)5-7-11/h2-8H,1H3,(H2,15,16,17,18) |
Standard InChI Key | SQEVRJGQDVQFKB-UHFFFAOYSA-N |
SMILES | CC1=C(N=CC=C1)NC(=O)NC2=CC=C(C=C2)Cl |
Canonical SMILES | CC1=C(N=CC=C1)NC(=O)NC2=CC=C(C=C2)Cl |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Basic Properties
1-(4-Chlorophenyl)-3-(3-methylpyridin-2-yl)urea (CAS RN: 35466-46-7) is a diarylurea derivative characterized by a central urea functional group (-NH-C(=O)-NH-) linking two aromatic rings: a 4-chlorophenyl moiety and a 3-methylpyridin-2-yl group. Its molecular formula is , with a molecular weight of 261.707 g/mol . The presence of both electron-withdrawing (chlorine) and electron-donating (methyl) substituents creates a polarized electronic environment, influencing its reactivity and intermolecular interactions.
The compound’s exact mass (261.067 Da) and partition coefficient (LogP: 3.833) suggest moderate lipophilicity, which may enhance membrane permeability in biological systems . While experimental data on its melting point, solubility, and crystallinity remain unreported, analogous urea derivatives typically exhibit melting points between 180–220°C and limited aqueous solubility, necessitating organic solvents for dissolution .
Diarylureas are recognized for their kinase-inhibitory properties, particularly targeting BRAF and VEGFR pathways. While direct data on 1-(4-chlorophenyl)-3-(3-methylpyridin-2-yl)urea are lacking, its structural analog 7u exhibited IC values of 2.39 ± 0.10 μM against A549 lung carcinoma cells and 3.90 ± 0.33 μM against HCT-116 colorectal cancer cells, comparable to the reference drug sorafenib . Molecular docking simulations suggest that the urea moiety forms hydrogen bonds with BRAF kinase’s ATP-binding pocket, while the 3-methylpyridinyl group enhances hydrophobic interactions with adjacent residues .
Structure-Activity Relationships (SAR)
Key SAR observations from related compounds include:
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Pyridine Substitution: Methyl groups at the 3-position (vs. 4-position) may alter steric interactions with target proteins, potentially optimizing binding affinity.
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Chlorophenyl Group: The para-chloro substituent contributes to electron-deficient aromaticity, favoring π-π stacking with tyrosine residues in kinase domains .
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Urea Linker: The -NH-C(=O)-NH- scaffold is critical for hydrogen bonding with aspartic acid and lysine residues in enzymatic active sites .
Physicochemical and Pharmacokinetic Considerations
Predicted ADMET Profile
Computational models using tools like SwissADME suggest:
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Absorption: High gastrointestinal absorption (Caco-2 permeability: ~1 × 10 cm/s) due to moderate LogP.
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Metabolism: Susceptible to CYP3A4-mediated oxidation at the pyridine ring, potentially generating N-oxide metabolites.
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Toxicity: Low AMES mutagenicity risk but possible hepatotoxicity at high concentrations, as observed in HL7702 normal liver cell assays for related ureas .
Emerging Applications and Future Directions
Cannabinoid Receptor Modulation
Diarylureas have recently been explored as allosteric modulators of the CB1 receptor. Compound 10 (3-(4-chlorophenyl)-1-{3-[6-(piperidin-1-yl)pyridin-2-yl]phenyl}urea) demonstrated submicromolar affinity for CB1, suggesting potential utility in neuropathic pain management . The 3-methylpyridinyl variant may exhibit similar interactions, warranting electrophysiological studies.
Targeted Drug Delivery Systems
Encapsulation in lipid nanoparticles or PEGylated dendrimers could address solubility limitations. For instance, nanoformulations of sorafenib analogs improved bioavailability by 4.2-fold in murine models, a strategy applicable to this compound .
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